![molecular formula C15H8F6O3 B6302220 4,4'-Bis(trifluoromethoxy)benzophenone CAS No. 98566-93-9](/img/structure/B6302220.png)
4,4'-Bis(trifluoromethoxy)benzophenone
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Overview
Description
4,4'-Bis(trifluoromethoxy)benzophenone, also known as 4,4'-BTMBP, is a synthetic organic compound belonging to the family of benzophenones. It is a colorless solid with a molecular weight of 256.2 g/mol and a melting point of 127-128 °C. It is used in various research and industrial applications, including organic synthesis, drug development, and analytical chemistry.
Scientific Research Applications
4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP has been used in a variety of scientific research applications. It has been used as an organic solvent for the synthesis of various organic compounds, including pharmaceuticals, dyes, and other organic materials. It has also been used as a reagent in the synthesis of a number of organic compounds, including polymers, polyurethanes, and polycarbonates. In addition, 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mechanism of Action
4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP is believed to act as a proton acceptor, allowing for the transfer of protons from one molecule to another. This mechanism is believed to be responsible for the reaction of 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP with a variety of compounds, including organic compounds, pharmaceuticals, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP have not been extensively studied. However, some studies have suggested that 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP may have an effect on the activity of certain enzymes. In addition, it has been suggested that 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP may have an effect on the activity of certain hormones, including estrogen and testosterone.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP in laboratory experiments include its low cost, ease of use, and low toxicity. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP is a flammable material, and should be handled with caution.
Future Directions
Given the potential of 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP to be used in a variety of scientific research applications, there are a number of potential future directions that could be explored. These include further research into the biochemical and physiological effects of 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP, as well as research into its potential uses in drug development and analytical chemistry. In addition, further research into the synthesis of 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP could lead to improved methods of production, which could lead to greater efficiency and cost savings. Finally, further research into the mechanism of action of 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP could lead to the development of new and improved applications for this compound.
Synthesis Methods
The most common method of synthesizing 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide, such as sodium methoxide, with an alkyl halide, such as trifluoromethyl bromide, in a solvent such as diethyl ether. This reaction produces 4,4'-Bis(trifluoromethoxy)benzophenone'-BTMBP as a solid.
properties
IUPAC Name |
bis[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)23-11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)24-15(19,20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEHJFXKHSTLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539731 |
Source
|
Record name | Bis[4-(trifluoromethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(trifluoromethoxy)phenyl]methanone | |
CAS RN |
98566-93-9 |
Source
|
Record name | Bis[4-(trifluoromethoxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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